molecular formula C24H23N3O4S2 B2484397 N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261011-68-0

N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2484397
CAS RN: 1261011-68-0
M. Wt: 481.59
InChI Key: IATXQWRKGOUSSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide were not directly found, studies on related thieno[3,2-d]pyrimidin compounds and their derivatives provide insight into potential synthesis methodologies. For instance, the use of Mn(III)/Cu(II)-mediated oxidative radical cyclization has been demonstrated for the synthesis of erythrinanes from alpha-(Methylthio)acetamides, which may offer clues to the synthesis paths for related compounds (Chikaoka et al., 2003).

Molecular Structure Analysis

The molecular structure analysis of closely related compounds, such as various substituted acetamides, reveals a folded conformation around the methylene C atom, with intramolecular N—H⋯N hydrogen bonds stabilizing this conformation. These structural insights are crucial for understanding the 3D conformation and possible reactivity of N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide might be inferred from similar compounds. For instance, the cyanoacetylation of pyrimidines leading to various derivatives demonstrates the reactivity of the pyrimidine ring, which could be relevant for understanding the chemical behavior of the compound (Trilleras et al., 2008).

Physical Properties Analysis

Detailed physical properties such as solubility, melting point, and more were not directly available for N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. However, the physical properties of similar compounds can provide valuable insights. For instance, the crystalline structure analysis of related thieno[3,2-d]pyrimidin derivatives sheds light on their solubility and stability under various conditions (Subasri et al., 2017).

Scientific Research Applications

Synthesis and Structural Analysis

Potent Dual Inhibitors : A study described the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting a similar structural scaffold. The synthesis involved classical and nonclassical analogues, demonstrating potent inhibitory activities against human TS and DHFR, indicating significant potential in drug development for cancer therapy (Gangjee et al., 2008).

Crystal Structures : Research on related compounds includes detailed crystallographic studies, elucidating the molecular and electronic structures through X-ray analysis. This type of research provides essential insights into the molecular interactions and stability critical for designing effective therapeutic agents (Subasri et al., 2017).

Biological Applications

Antimicrobial Activity : Several compounds structurally related to the query have been synthesized and tested for their antimicrobial properties. These studies explore the potential of these compounds as novel antimicrobial agents, offering insights into their mechanism of action and effectiveness against various bacterial and fungal strains (Hossan et al., 2012).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-14-5-6-20(15(2)9-14)27-23(29)22-19(7-8-32-22)26-24(27)33-13-21(28)25-16-10-17(30-3)12-18(11-16)31-4/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATXQWRKGOUSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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